molecular formula C13H17ClN2O2 B13955009 2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester CAS No. 33531-64-5

2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester

Katalognummer: B13955009
CAS-Nummer: 33531-64-5
Molekulargewicht: 268.74 g/mol
InChI-Schlüssel: NIQMFMMHMRRKLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a chloro group, a methyl group, and a pyrrolidinyl ester, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester typically involves the reaction of 2-chloro-6-methylcarbanilic acid with N-methyl-3-pyrrolidinyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency, reduce waste, and ensure consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester involves its interaction with specific molecular targets and pathways The chloro and methyl groups play a crucial role in its reactivity and binding affinity to target molecules

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-6-methylcarbanilic acid: Lacks the pyrrolidinyl ester group, making it less versatile in certain reactions.

    N-methyl-3-pyrrolidinyl ester: Does not contain the chloro and methyl groups, limiting its reactivity compared to 2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

33531-64-5

Molekularformel

C13H17ClN2O2

Molekulargewicht

268.74 g/mol

IUPAC-Name

(1-methylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate

InChI

InChI=1S/C13H17ClN2O2/c1-9-4-3-5-11(14)12(9)15-13(17)18-10-6-7-16(2)8-10/h3-5,10H,6-8H2,1-2H3,(H,15,17)

InChI-Schlüssel

NIQMFMMHMRRKLU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.